3-Chloromethyl-1-methylpiperidine hydrochloride chemical properties
3-Chloromethyl-1-methylpiperidine hydrochloride chemical properties
An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine Hydrochloride
Introduction
3-Chloromethyl-1-methylpiperidine hydrochloride (CAS No: 66496-82-0) is a heterocyclic organic compound that serves as a critical reactive intermediate in synthetic and medicinal chemistry.[1] Its molecular architecture, which features a saturated N-methylated piperidine ring functionalized with a reactive chloromethyl group at the 3-position, makes it a valuable building block for introducing the (1-methylpiperidin-3-yl)methyl moiety into more complex molecular scaffolds.[2] The compound is supplied as its hydrochloride salt, a common strategy in pharmaceutical development to enhance the stability, crystallinity, and aqueous solubility of amine-containing molecules, thereby facilitating easier handling, storage, and reaction processing.[2]
This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its core reactivity, and established protocols for its application and handling, designed for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Chloromethyl-1-methylpiperidine hydrochloride are summarized below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe laboratory handling.
Data Summary Table
| Property | Value | Reference(s) |
| CAS Number | 66496-82-0 | [1] |
| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [1][3] |
| Molecular Weight | 184.11 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 170-172 °C | [1] |
| Solubility | Soluble in Water, DMSO, Methanol | [4] |
| Stability | Hygroscopic | [4] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][5] |
| SMILES String | Cl[H].CN1CCCC(CCl)C1 | [1] |
| InChI Key | LHOMMYSCOSRBQM-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for 3-Chloromethyl-1-methylpiperidine hydrochloride are not extensively published, a chemically sound and widely practiced route can be proposed. The synthesis originates from the corresponding alcohol, 1-methylpiperidine-3-methanol, which is then subjected to chlorination followed by salt formation.
The key transformation is the conversion of the primary alcohol to an alkyl chloride. This is reliably achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is particularly effective because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification. The final step involves treating the free base with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Proposed workflow for the synthesis of 3-Chloromethyl-1-methylpiperidine HCl.
Chemical Reactivity and Applications
Core Reactivity: Nucleophilic Substitution
The primary utility of 3-Chloromethyl-1-methylpiperidine hydrochloride stems from the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. The predominant reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).
This reactivity allows the compound to function as a potent alkylating agent , covalently attaching the (1-methylpiperidin-3-yl)methyl fragment to a diverse range of nucleophilic substrates. This is a cornerstone of its application in drug discovery for building molecular complexity.[2]
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Applications in Drug Development
This reagent is a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] Its structure is integral to the development of:
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Selective Receptor Ligands: Used in the preparation of compounds targeting serotonin and dopamine receptors.[2]
-
Analgesics: Serves as a precursor for novel pain management therapies.[2]
-
Antihistamines and Anticholinergics: Employed in the manufacture of drugs that modulate histamine and acetylcholine signaling.[2]
The hydrochloride salt form ensures high purity and stability, which are critical for meeting the stringent quality standards of pharmaceutical manufacturing workflows.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard method for alkylating a primary or secondary amine using 3-Chloromethyl-1-methylpiperidine hydrochloride.
Causality: The reaction requires a base to first neutralize the hydrochloride salt, liberating the reactive free base, and second, to deprotonate the amine nucleophile, increasing its reactivity. A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the Sₙ2 mechanism.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Reagent Addition: Add 3-Chloromethyl-1-methylpiperidine hydrochloride (1.1 equivalents) to the mixture in one portion.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Workflow for Spectroscopic Analysis
As vendor-supplied spectroscopic data is often unavailable, in-house characterization is mandatory.
Causality: A multi-technique approach (NMR, IR, MS) is required for unambiguous structure elucidation and purity assessment. Each technique provides complementary information about the molecule's framework, functional groups, and mass.
Caption: Logical workflow for the spectroscopic analysis of the title compound.
Safety, Handling, and Storage
3-Chloromethyl-1-methylpiperidine hydrochloride is a reactive chemical intermediate and must be handled with appropriate precautions.
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Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[1] May cause an allergic skin reaction.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[5] Wear safety goggles, a lab coat, and chemical-resistant gloves.[6] For solids, use a dust mask or respirator.[1]
-
Handling: Avoid creating dust.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][7] The material is hygroscopic; protect from moisture.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
3-Chloromethyl-1-methylpiperidine hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its defined physicochemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for medicinal chemists. Proper understanding of its synthesis, handling, and reaction protocols is essential for its safe and effective use in the development of novel therapeutics.
References
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Methylpiperidine hydrochloride | C6H14ClN. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, May 5). Sigma-Aldrich.
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024, November 1). Angene Chemical.
- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide. (n.d.). Benchchem.
- 4-Chloro-1-methylpiperidine hydrochloride. (n.d.). LookChem.
- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. (n.d.). Cole-Parmer.
- 3-Chloromethyl-1-methylpiperidine hydrochloride. (n.d.). MySkinRecipes.
- 3-Chloromethyl-1-methylpiperidine hydrochloride. (n.d.). Sunway Pharm Ltd.
- 3-Chloromethyl-1-methylpiperidine 98 66496-82-0. (n.d.). Sigma-Aldrich.
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